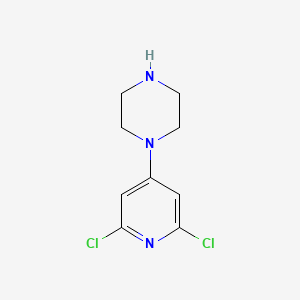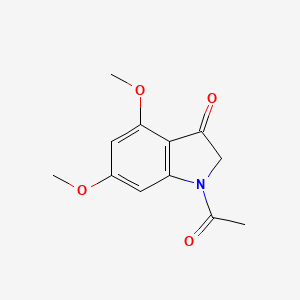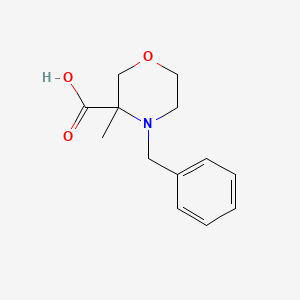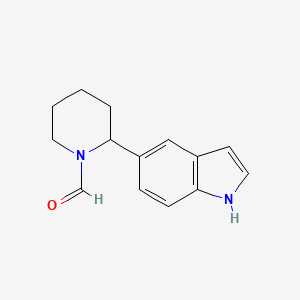![molecular formula C8H8F3N3O2 B11876682 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(trifluorometil)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina-6-carboxílico es un compuesto que ha despertado un gran interés debido a su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de un grupo trifluorometilo, que le confiere propiedades químicas distintivas, haciéndolo valioso para la investigación y aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-(trifluorometil)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina-6-carboxílico generalmente implica reacciones orgánicas de varios pasos. Un método común involucra el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, que permite la formación de enlaces carbono-carbono en condiciones suaves . Las condiciones de reacción a menudo incluyen el uso de reactivos organoborados, catalizadores de paladio y solventes apropiados para lograr altos rendimientos .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar la seguridad, la eficiencia y la rentabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar el proceso de producción, permitiendo la síntesis a gran escala mientras se mantiene la calidad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(trifluorometil)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina-6-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales, a menudo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio, platino.
Solventes: Etanol, diclorometano, dimetilsulfóxido.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 4-(trifluorometil)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina-6-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 4-(trifluorometil)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina-6-carboxílico implica su interacción con dianas moleculares como enzimas y receptores. Por ejemplo, puede inhibir el crecimiento bacteriano al unirse a la ADN girasa y la topoisomerasa IV, enzimas que mantienen la integridad del ADN bacteriano . Esta unión interrumpe la función normal de estas enzimas, lo que lleva a la inhibición de la replicación y el crecimiento bacteriano.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-(trifluorometil)piridina-3-carboxílico: Comparte un grupo trifluorometilo similar, pero difiere en la posición del grupo ácido carboxílico.
Ácido 4-(trifluorometil)nicotínico: Otro compuesto con un grupo trifluorometilo, utilizado en aplicaciones similares.
Ácido 5-(trifluorometil)piridina-2-carboxílico: Un isómero con el grupo trifluorometilo en una posición diferente, lo que afecta sus propiedades químicas.
Singularidad
La singularidad del ácido 4-(trifluorometil)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina-6-carboxílico radica en su estructura específica, que combina el grupo trifluorometilo con el andamio de imidazo[4,5-c]piridina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H8F3N3O2 |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5-3(12-2-13-5)1-4(14-6)7(15)16/h2,4,6,14H,1H2,(H,12,13)(H,15,16) |
Clave InChI |
JMWNNOICPMQBDS-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(C2=C1NC=N2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)

![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)




![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)



